2,5-dimethoxy-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide
Description
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Properties
IUPAC Name |
2,5-dimethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c1-13-11-14(6-8-16(13)21-10-4-5-19(21)22)20-27(23,24)18-12-15(25-2)7-9-17(18)26-3/h6-9,11-12,20H,4-5,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJNRNAKRWDIQKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NS(=O)(=O)C2=C(C=CC(=C2)OC)OC)N3CCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that many indole derivatives, which this compound may be classified under, have shown to bind with high affinity to multiple receptors.
Mode of Action
Indole derivatives, a group this compound could potentially belong to, are known to interact with their targets in various ways, leading to a range of biological activities.
Biological Activity
The compound 2,5-dimethoxy-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 390.45 g/mol. It features a benzenesulfonamide group, a pyrrolidinyl moiety, and methoxy substituents, which contribute to its unique chemical properties.
Structure Representation
| Property | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₉H₂₂N₂O₅S |
| Molecular Weight | 390.45 g/mol |
The biological activity of This compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound may exert its effects through:
- Enzyme Inhibition : Binding to enzymes, altering their catalytic activity.
- Receptor Interaction : Modulating receptor functions, potentially influencing signaling pathways.
Case Studies and Research Findings
Comparative Analysis of Biological Activities
Synthesis and Production Methods
The synthesis of this compound typically involves multi-step organic reactions, often starting from commercially available benzenesulfonyl chlorides and amine derivatives. Common reagents include:
- Triethylamine : Used as a base to neutralize byproducts.
- Palladium Catalysts : Employed in amidation reactions for higher yields.
Synthetic Route Example
- Reaction Setup : Combine benzenesulfonyl chloride with the appropriate amine.
- Base Addition : Introduce triethylamine to facilitate the reaction.
- Purification : Utilize recrystallization or chromatography to isolate the desired product.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
